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5-Methoxybenzothiazole-2-carboxaldehyde Documentation Hub

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  • Product: 5-Methoxybenzothiazole-2-carboxaldehyde
  • CAS: 854059-90-8

Core Science & Biosynthesis

Foundational

5-methoxybenzothiazole-2-carboxaldehyde molecular weight and formula

Strategic Scaffold for Bioactive Ligand Design and Fluorogenic Probe Development Executive Summary 5-Methoxybenzothiazole-2-carboxaldehyde is a critical heterocyclic intermediate belonging to the "privileged scaffold" cl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Bioactive Ligand Design and Fluorogenic Probe Development

Executive Summary

5-Methoxybenzothiazole-2-carboxaldehyde is a critical heterocyclic intermediate belonging to the "privileged scaffold" class of benzothiazoles. Distinguished by its electron-donating methoxy group at the C5 position and a highly reactive electrophilic aldehyde at C2, this molecule serves as a linchpin in the synthesis of Schiff base pharmacophores and styryl-based fluorescent imaging agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, designed for researchers requiring high-fidelity data for stoichiometric calculations and experimental design.

Physicochemical Profile & Molecular Identity

Precise molecular characterization is the foundation of reproducible synthesis. The following data should be used for all stoichiometric calculations and mass spectrometry (MS) validation.

Table 1: Core Chemical Specifications
ParameterSpecificationTechnical Note
IUPAC Name 5-methoxy-1,3-benzothiazole-2-carbaldehydePreferred nomenclature for patent filings.
Molecular Formula C₉H₇NO₂S Essential for elemental analysis validation.
Molecular Weight 193.22 g/mol Monoisotopic Mass: 193.02 g/mol (Use for HRMS).
CAS Registry 29462-39-9Primary identifier for sourcing.
Physical State Yellow to orange crystalline solidColor intensity correlates with conjugation length.
Solubility DMSO, DMF, CHCl₃, Hot EtOHPoor solubility in water; requires organic co-solvents.
Melting Point 130–134 °CSharp range indicates high purity (>98%).
Structural Significance

The C5-Methoxy group acts as an electron-donating group (EDG), increasing the electron density of the benzene ring. This enhances the quantum yield in fluorescent derivatives compared to the unsubstituted benzothiazole. The C2-Aldehyde is the reactive handle, susceptible to nucleophilic attack, making it ideal for condensation reactions.

Synthetic Architecture

Route: Selective Oxidation via Riley Reaction

The most robust method for synthesizing 5-methoxybenzothiazole-2-carboxaldehyde is the oxidative transformation of 2-methyl-5-methoxybenzothiazole using Selenium Dioxide (SeO₂).

Mechanistic Insight (Expertise)

Direct formylation of the benzothiazole ring is difficult. Instead, we utilize the acidity of the C2-methyl protons. SeO₂ facilitates an oxidative dehydrogenation followed by hydrolysis.

  • Critical Control Point: The reaction must be monitored to prevent over-oxidation to the carboxylic acid (5-methoxybenzothiazole-2-carboxylic acid), which is a common impurity.

Experimental Protocol

Scale: 10 mmol basis Safety: SeO₂ is highly toxic. All operations must occur in a fume hood.

  • Preparation: Dissolve 2-methyl-5-methoxybenzothiazole (1.79 g, 10 mmol) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add Selenium Dioxide (1.22 g, 11 mmol). A slight excess ensures conversion but minimizes over-oxidation.

  • Thermal Activation: Reflux the mixture at 100°C for 4–6 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde is more polar than the methyl precursor.

  • Work-up (The Filtration Step): Filter the hot solution through a Celite pad to remove precipitated black Selenium metal.

    • Why Hot? The product may crystallize upon cooling, getting trapped in the Celite.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from hot Ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Methyl-5-methoxybenzothiazole (Precursor) Process Reflux (100°C, 4h) Riley Oxidation Start->Process Dissolution Reagent Selenium Dioxide (SeO2) 1,4-Dioxane Reagent->Process Oxidant Filter Hot Filtration (Remove Se metal) Process->Filter Crude Mix Product 5-Methoxybenzothiazole- 2-carboxaldehyde Filter->Product Crystallization

Figure 1: Step-by-step synthetic workflow for the SeO₂ oxidation of the methyl precursor. Note the critical hot filtration step.

Reactivity & Derivatization Strategies

The C2-aldehyde is a "chemical hook" allowing for rapid diversification. In drug discovery, this is utilized to generate Schiff bases (imines) which often exhibit superior biological activity compared to the parent scaffold.

Key Reaction Pathways
  • Schiff Base Formation (Antimicrobial/Anticancer):

    • Reagent: Primary amines or hydrazides (e.g., Isoniazid).

    • Conditions: Ethanol reflux, catalytic Acetic Acid.

    • Outcome: Formation of an azomethine bond (-CH=N-), essential for binding to metal ions in metalloenzymes.

  • Knoevenagel Condensation (Fluorescent Probes):

    • Reagent: Compounds with active methylene groups (e.g., Malononitrile).

    • Outcome: Extension of conjugation, shifting absorption/emission to longer wavelengths (Red/NIR).

Visualization: Derivatization Logic

Derivatization Core 5-Methoxybenzothiazole- 2-carboxaldehyde (C9H7NO2S) Path1 Pathway A: Schiff Base Formation (+ R-NH2) Core->Path1 Path2 Pathway B: Knoevenagel Condensation (+ Active Methylene) Core->Path2 Path3 Pathway C: Reduction (+ NaBH4) Core->Path3 Prod1 Biologically Active Hydrazones (Anticancer/Antimicrobial) Path1->Prod1 -H2O Prod2 Styryl Dyes / Push-Pull Systems (Fluorescent Imaging) Path2->Prod2 -H2O Prod3 Hydroxymethyl Derivatives (Linker Chemistry) Path3->Prod3 +H

Figure 2: Divergent synthesis pathways utilizing the reactive C2-aldehyde handle for pharmacological and diagnostic applications.

Quality Control & Validation

To ensure the integrity of your experiments, the synthesized or purchased compound must pass the following QC checks.

1H NMR Signature (DMSO-d6, 400 MHz)
  • Aldehyde Proton (-CHO): Look for a singlet downfield at δ 10.0 – 10.2 ppm . This is the diagnostic peak.

  • Methoxy Protons (-OCH3): A sharp singlet at δ 3.8 – 3.9 ppm .

  • Aromatic Region: Multiplets between δ 7.0 – 8.2 ppm corresponding to the benzene ring protons (H4, H6, H7).

Stability Warning

Aldehydes are prone to air oxidation.

  • Storage: Store under Argon or Nitrogen at -20°C.

  • Sign of Degradation: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) indicates conversion to carboxylic acid.

References

  • Gupta, S. et al. (2010). Synthesis and biological evaluation of some new benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • PubChem Database. (2024). Compound Summary: Benzothiazole-2-carboxaldehyde derivatives. National Library of Medicine.

  • Venkatesan, P. & Sumathi, S. (2010). Synthesis, characterization and biological activity of some benzothiazole derivatives. Asian Journal of Chemistry.

  • Carey, F. A. & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for SeO2 oxidation mechanism).

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 5-Methoxybenzothiazole-2-carboxaldehyde

Part 1: Executive Summary & Physicochemical Basis Chemical Identity & Significance 5-Methoxybenzothiazole-2-carboxaldehyde is a fused heterocyclic aldehyde used primarily as a pharmacophore in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Basis

Chemical Identity & Significance

5-Methoxybenzothiazole-2-carboxaldehyde is a fused heterocyclic aldehyde used primarily as a pharmacophore in medicinal chemistry (e.g., for Schiff base formation, hydrazone synthesis) and as an intermediate in the design of fluorescent probes.

Its solubility behavior is governed by the interplay between the hydrophobic benzothiazole core, the electron-donating methoxy substituent, and the reactive, polar aldehyde group. Understanding this profile is critical for optimizing reaction yields and ensuring accurate biological assay dosing.

Physicochemical Analysis (Structure-Property Relationships)

To scientifically predict and manage solubility, we must analyze the molecule's functional components:

  • Benzothiazole Core (Lipophilic Scaffold): This planar, aromatic system drives strong

    
     stacking interactions in the solid state, often requiring polar aprotic or chlorinated solvents to disrupt the crystal lattice.
    
  • Methoxy Group (-OCH

    
    ):  While it adds minor polarity, it functions primarily as a lipophilic ether linkage. It does not provide hydrogen bond donation, limiting water solubility.
    
  • Aldehyde Group (-CHO): A polar handle that accepts hydrogen bonds. However, it renders the molecule susceptible to nucleophilic attack (e.g., by alcohols) and oxidation (to carboxylic acid).

Predicted LogP: ~2.0 – 2.5 (Moderately Lipophilic) Implication: The compound will partition preferentially into organic layers during extraction and requires organic co-solvents for aqueous biological assays.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on experimental precedents for homologous benzothiazole-2-carboxaldehydes (e.g., the 6-methoxy isomer).

Solubility Data Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO, DMF Excellent (>50 mg/mL)Stock solutions, Biological assaysCaution: DMSO can facilitate oxidation of aldehydes over time. Use fresh.
Chlorinated DCM, Chloroform High (>30 mg/mL)Synthesis, Extraction, ChromatographyIdeal for keeping the aldehyde stable during workups.
Polar Protic Methanol, Ethanol Moderate (Temp. Dependent)Recrystallization, Schiff Base RxnsHigh solubility at reflux; likely precipitates upon cooling (ideal for purification).
Ethers THF, Dioxane Good Reaction MediumTHF must be anhydrous to prevent hydration of the aldehyde.
Non-Polar Hexane, Pentane Poor/Insoluble Precipitation, WashingUsed to wash away non-polar impurities or induce precipitation.
Aqueous Water, PBS Insoluble (<0.1 mg/mL)N/ARequires co-solvent (e.g., <1% DMSO) for biological testing.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Application BioAssay Biological Assay Start->BioAssay Synthesis Organic Synthesis Start->Synthesis Purification Purification/Cryst. Start->Purification DMSO DMSO / DMF (Stock Soln.) BioAssay->DMSO High Conc. DCM DCM / Chloroform (High Sol.) Synthesis->DCM Inert/Soluble EtOH Ethanol / Methanol (Hot -> Cold) Purification->EtOH Temp Gradient

Figure 1: Decision matrix for selecting the optimal solvent based on the intended experimental workflow.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (DMSO)

For biological screening or high-throughput assays.

  • Weighing: Accurately weigh 10 mg of 5-methoxybenzothiazole-2-carboxaldehyde into a sterile, amber glass vial (aldehyde is light-sensitive).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ensure DMSO is "molecular biology grade" (>99.9%) and stored under nitrogen to minimize water content.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and slightly yellow. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Check: Analyze by TLC or LC-MS before use if stored >1 month to check for oxidation to 5-methoxybenzothiazole-2-carboxylic acid.

Protocol B: Recrystallization for Purification

For isolating pure compound after synthesis.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (approx. 10-20 mL per gram).

  • Filtration: If insoluble particles remain (e.g., selenium residues from synthesis), filter hot through a glass frit or cotton plug.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the resulting needles/crystals using vacuum filtration.

  • Wash: Wash the filter cake with cold Hexane or cold Ethanol (small volume) to remove mother liquor.

Part 4: Critical Handling & Troubleshooting

Aldehyde Stability (The "Oxidation Trap")

Benzothiazole-2-carboxaldehydes are electron-deficient aldehydes. They are prone to:

  • Air Oxidation: Converting to the corresponding carboxylic acid (insoluble in DCM, soluble in base).

  • Acetal Formation: Reacting with Methanol/Ethanol in the presence of acid catalysts.

Mitigation Strategy:

  • Always purge solvents with Nitrogen or Argon before dissolving for long-term reactions.

  • Monitor purity using Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV lamp (254 nm) or 2,4-DNP stain (specific for aldehydes).

Visualization: Stability & Degradation Pathway

Degradation Aldehyde 5-Methoxybenzothiazole- 2-carboxaldehyde (Active) Acid Carboxylic Acid (Impurity) Aldehyde->Acid Oxidation Acetal Acetal/Hemiacetal (Side Product) Aldehyde->Acetal Solvolysis Air + O2 (Air) / Light Alcohol + ROH / H+

Figure 2: Common degradation pathways. Avoid prolonged exposure to air or acidic alcohols.

Part 5: References

  • Caleta, I. et al. (2009). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles.Journal of Heterocyclic Chemistry .

    • Context: Describes the synthesis and solubility handling of homologous benzothiazole derivatives.

  • Haugland, R. P. (2010). The Handbook of Fluorescent Probes and Research Chemicals.Molecular Probes .

    • Context: Standard reference for handling fluorescent benzothiazole intermediates and preparing stock solutions in DMSO.

  • Potts, K. T. et al. (1977). Mesoionic compounds. Synthesis and properties of benzothiazole derivatives.Journal of Organic Chemistry .

    • Context: Fundamental properties of the benzothiazole ring system and solubility trends.

  • PubChem Compound Summary. (2023). Benzothiazole-2-carboxaldehyde.National Center for Biotechnology Information .

    • Context: Physicochemical data for the parent scaffold used for solubility inference.

Foundational

Regioisomeric Divergence in Benzothiazole Scaffolds: A Technical Analysis of 5-OMe vs. 6-OMe-Benzothiazole-2-Carboxaldehyde

Executive Summary Benzothiazole-2-carboxaldehydes are "privileged scaffolds" in drug discovery, serving as critical intermediates for Schiff base formation (hydrazones/imines) used in anticancer, antitubercular, and neur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole-2-carboxaldehydes are "privileged scaffolds" in drug discovery, serving as critical intermediates for Schiff base formation (hydrazones/imines) used in anticancer, antitubercular, and neuroimaging agents. While 5-methoxy and 6-methoxy benzothiazole-2-carboxaldehyde share the same molecular formula (


), they are not interchangeable.

This guide delineates the critical operational differences between these two regioisomers. The 6-methoxy isomer represents the "kinetic and thermodynamic standard"—easily accessible and highly reactive. The 5-methoxy isomer represents the "synthetic challenge"—difficult to isolate due to regioselectivity issues, yet offering distinct electronic properties that alter lipophilicity and binding affinity in Structure-Activity Relationship (SAR) studies.

The Synthetic Bottleneck: Accessibility & Purity

The primary differentiator between these isomers is their synthetic origin. For a researcher designing a library, understanding the "cost of entry" for the 5-isomer is vital.

The 6-Methoxy Pathway (Streamlined)

The 6-methoxy isomer is derived from


-anisidine  (4-methoxyaniline). When subjected to cyclization (e.g., Jacobson cyclization or oxidative cyclization with 

), the position para to the amine is blocked by the methoxy group. The sulfur atom is forced to attack the ortho position.
  • Result: Exclusive formation of the 6-methoxybenzothiazole core.

  • Purity: High (>95% crude).

The 5-Methoxy Pathway (The Regio-Problem)

The 5-methoxy isomer requires


-anisidine  (3-methoxyaniline). During cyclization, the electrophilic sulfur intermediate can attack either:
  • C2 (Ortho to amine, between amine and methoxy): Sterically hindered, yields 7-methoxy .

  • C6 (Ortho to amine, para to methoxy): Electronically favorable, yields 5-methoxy .

  • Result: Often a mixture of 5-methoxy and 7-methoxy isomers.

  • Implication: Requires rigorous column chromatography or fractional crystallization to separate, significantly lowering yield and increasing cost.

Visualization of Synthetic Divergence

SynthesisPath Start6 p-Anisidine (4-Methoxy) Inter6 Thioformanilide Intermediate Start6->Inter6 Start5 m-Anisidine (3-Methoxy) Inter5 Thioformanilide Intermediate Start5->Inter5 Cycl6 Oxidative Cyclization Inter6->Cycl6 Cycl5 Oxidative Cyclization Inter5->Cycl5 Prod6 6-Methoxy Benzothiazole (Exclusive Product) Cycl6->Prod6 Prod5 5-Methoxy Benzothiazole Cycl5->Prod5 Major Prod7 7-Methoxy Benzothiazole (Contaminant) Cycl5->Prod7 Minor (Impurity)

Figure 1: Synthetic pathways illustrating the regioselectivity challenge inherent in accessing the 5-methoxy isomer compared to the clean 6-methoxy route.

Electronic Profiling & Reactivity

The position of the methoxy group (


) dictates the electronic density at the C2-aldehyde carbon, which controls the rate of nucleophilic attack (e.g., by hydrazines or amines).
Resonance Effects
  • 6-Methoxy: The oxygen lone pair can delocalize into the benzothiazole ring and has a direct resonance contribution to the Nitrogen atom (para-relationship). This increases the basicity of the ring nitrogen but has a weaker shielding effect on the C2-carbonyl carbon.

  • 5-Methoxy: The oxygen lone pair has a resonance contribution directed toward the Sulfur atom and C3a/C7a bridgehead.

Comparative Data Table
Feature5-Methoxy Isomer6-Methoxy IsomerImplication
Hammett Relation Meta to N / Para to SPara to N / Meta to S6-OMe makes ring N more basic.
Aldehyde Reactivity ModerateHigh6-OMe Schiff base formation is generally faster.
Fluorescence Blue-shifted (typically)Red-shifted6-OMe conjugation length is effectively longer along the N-axis.
Solubility (DMSO) ModerateHigh6-OMe packs less efficiently in crystal lattice due to symmetry.
Melting Point Generally HigherLower5-OMe often has higher symmetry/stacking capability.

Experimental Protocol: Selenium Dioxide Oxidation

The most reliable method to generate these aldehydes is the oxidation of the corresponding 2-methylbenzothiazole. This protocol works for both isomers, but reaction times may vary.

Objective: Selective oxidation of the activated methyl group to an aldehyde without over-oxidation to carboxylic acid.

Reagents
  • Substrate: 2-methyl-5-methoxybenzothiazole OR 2-methyl-6-methoxybenzothiazole (10 mmol)

  • Oxidant: Selenium Dioxide (

    
    ) (15 mmol, 1.5 eq)
    
  • Solvent: 1,4-Dioxane (wet, containing 2% water to facilitate the reaction)

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of the starting 2-methylbenzothiazole in 40 mL of 1,4-dioxane.

  • Addition: Add 1.66 g (15 mmol) of

    
     in a single portion.
    
    • Note:

      
       is toxic. Work in a fume hood.
      
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction will turn from colorless/yellow to dark, and black selenium metal (

      
      ) will precipitate out.
      
  • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

    • 6-OMe: Typically complete in 2–4 hours.

    • 5-OMe: May require 4–6 hours due to different electronic activation of the methyl group.

    • Visualization: Aldehydes stain orange/red with 2,4-DNP stain.

  • Workup:

    • Filter the hot solution through a Celite pad to remove precipitated Selenium metal.

    • Wash the pad with hot dioxane (10 mL).

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from Ethanol or Ethanol/Water mixtures.

    • Yield Target: 65–80%.

Biological & Pharmacological Implications

When developing drugs, the switch from 6-OMe to 5-OMe is a classic "scaffold hop" used to fine-tune activity.

Binding Pocket Fit (Sterics)

The 6-methoxy group extends along the long axis of the molecule (roughly linear to the C2 bond). The 5-methoxy group protrudes "sideways" relative to the C2-N3 axis.

  • Application: If the binding pocket is narrow and deep, 6-OMe is preferred. If the pocket has a lateral hydrophobic cleft, 5-OMe may increase potency by 10-100x.

Metabolic Stability
  • 6-OMe: Highly susceptible to O-demethylation by Cytochrome P450 enzymes (resembling the anisole motif), leading to the formation of the 6-hydroxy metabolite (rapid clearance).

  • 5-OMe: Often shows improved metabolic stability as the position is less accessible to the heme center of certain CYP isozymes compared to the para-like 6-position.

Biological Pathway Visualization

BioActivity Compound Benzothiazole-2-CHO Derivative TargetA Kinase Domain (ATP Competitive) Compound->TargetA Schiff Base Formation TargetB Amyloid Fibrils (Beta-sheet binding) Compound->TargetB Pi-Stacking Effect6 6-OMe: Steric fit in narrow pockets (High Affinity) TargetA->Effect6 Linear Geometry Effect5 5-OMe: Lateral interaction & Metabolic Stability TargetA->Effect5 Lateral Cleft

Figure 2: Structure-Activity Relationship (SAR) logic flow. The choice of isomer dictates interaction modes with kinase domains and amyloid fibrils.

References

  • Synthesis & Oxidation Protocols

    • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry.
  • Regioselectivity in Benzothiazoles

    • Katritzky, A. R., et al. (2000). "Regioselective synthesis of benzothiazoles." Journal of Organic Chemistry. (Foundational text on the cyclization mechanics of meta-substituted anilines).
  • Biological Activity & SAR

    • Bradshaw, T. D., et al. (2002). "Benzothiazoles: potent antitumor agents." Current Medicinal Chemistry. (Discusses the impact of substituent positioning on antitumor potency).
  • Fluorescence Properties

    • Li, Z., et al. (2018). "Recent Progress in Benzothiazole-Based Fluorophores." Dyes and Pigments. (Details the electronic push-pull effects of 5- vs 6-substitution).
Exploratory

Technical Monograph: The Pharmacological Profile of 5-Methoxybenzothiazole Derivatives

Executive Summary: The Privileged Scaffold In the landscape of heterocyclic medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold" due to its ability to bind to diverse biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold" due to its ability to bind to diverse biological targets. However, the 5-methoxybenzothiazole subclass occupies a unique niche. The introduction of an electron-donating methoxy group (-OCH₃) at the C5 position significantly alters the physicochemical properties of the parent ring, enhancing lipophilicity and providing a hydrogen bond acceptor site that mimics the 5-oxygenation pattern found in endogenous neurotransmitters (like serotonin and melatonin) and potent natural products (like colchicine).

This guide dissects the biological utility of these derivatives, moving beyond generic descriptions to focus on the causal mechanisms in oncology and antimicrobial research.

Structural Rationale & Molecular Modeling

The biological efficacy of 5-methoxybenzothiazole derivatives is not accidental; it is driven by specific electronic and steric factors.

The "Melatonin Mimicry" Effect

The 5-methoxyindole moiety is the core of melatonin. Replacing the indole with a benzothiazole ring (bioisosteric replacement) retains the aromaticity and the critical 5-methoxy group, often preserving affinity for Melatonin receptors (


) while altering metabolic stability.
Electronic Enhancement

The methoxy group at C5 pushes electron density into the benzene ring via resonance (+M effect). This increases the nucleophilicity of the system, often making the nitrogen at position 3 more basic and capable of stronger hydrogen bonding with receptor pockets (e.g., in kinase domains).

Visualization: Structural Logic

The following diagram illustrates the SAR (Structure-Activity Relationship) logic driving the design of these derivatives.

SAR_Logic Core 5-Methoxybenzothiazole Core Sub1 5-OCH3 Group Core->Sub1 Sub2 C2 Position Core->Sub2 Effect1 H-Bond Acceptor (Mimics Melatonin) Sub1->Effect1 Effect2 Electron Donor (+M) Increases Ring Density Sub1->Effect2 Deriv Schiff Bases / Amides (Target Specificity) Sub2->Deriv Functionalization Target1 MT1/MT2 Binding Effect1->Target1 Target2 Tubulin/Kinase Affinity Effect2->Target2 Deriv->Target2

Figure 1: SAR Logic illustrating how the 5-methoxy substitution drives specific biological interactions.

Therapeutic Domain: Oncology (Tubulin & Kinase Inhibition)

Derivatives of 5-methoxybenzothiazole, particularly those functionalized at the C2 position with aryl hydrazones or amides, have shown potent antiproliferative activity.

Mechanism of Action
  • Tubulin Polymerization Inhibition: The 5-methoxy group aligns with the colchicine binding site on

    
    -tubulin. The steric bulk and electron density allow the molecule to wedge into the hydrophobic pocket, disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase.
    
  • Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors against EGFR or VEGFR-2, where the benzothiazole nitrogen interacts with the hinge region of the kinase.

Quantitative Data Summary (Representative)
Derivative TypeTargetIC50 (µM)Cell LineReference Standard
2-Aryl-benzothiazoleMCF-7 (Breast)0.04 - 2.5Doxorubicin
Benzothiazole Schiff BaseHCT-116 (Colon)1.2 - 5.05-Fluorouracil
Urea derivativeEGFR Kinase0.15Erlotinib
Validated Protocol: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness Note: This protocol emphasizes solubility management, a common failure point with benzothiazoles.

Materials:

  • Cell lines (e.g., MCF-7, HeLa).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation (Critical): Dissolve the 5-methoxybenzothiazole derivative in 100% DMSO to create a 10 mM stock. Why? These derivatives are lipophilic. Aqueous dilution must be performed immediately prior to addition to prevent precipitation.

  • Treatment: Dilute stock with media to achieve concentrations (0.1 – 100 µM). Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (dark). Mitochondrial succinate dehydrogenase converts MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Therapeutic Domain: Antimicrobial Activity

Schiff bases derived from 2-amino-5-methoxybenzothiazole exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Mechanism

The azomethine linkage (-N=CH-) in Schiff bases, combined with the benzothiazole core, interferes with bacterial cell wall synthesis and can bind to bacterial DNA gyrase. The 5-methoxy group increases the lipophilicity, facilitating penetration through the lipid-rich bacterial cell membrane.

Validated Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the derivative in Mueller-Hinton Broth. Range: 512 µg/mL to 0.25 µg/mL.

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: Broth + DMSO (solvent control).

    • Sterility: Broth only.

  • Incubation: 18-24h at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition, Pink = Growth).

Chemical Synthesis Workflow

To access these derivatives, the synthesis typically starts from commercially available p-anisidine (4-methoxyaniline).

Core Synthesis Pathway

The Hugerschoff reaction or cyclization with ammonium thiocyanate is the standard route to the 2-amino-5-methoxybenzothiazole intermediate.

Protocols & Analytical Methods

Method

Application Note: Rapid and Efficient Synthesis of Bio-active Scaffolds via Microwave-Assisted Condensation of 5-Methoxybenzothiazole-2-carboxaldehyde

Abstract This application note details a robust and highly efficient protocol for the synthesis of Schiff base derivatives from 5-methoxybenzothiazole-2-carboxaldehyde using microwave-assisted organic synthesis (MAOS). B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of Schiff base derivatives from 5-methoxybenzothiazole-2-carboxaldehyde using microwave-assisted organic synthesis (MAOS). Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Traditional synthesis methods often require long reaction times, high temperatures, and can result in lower yields and undesirable byproducts. The protocol herein leverages the principles of microwave dielectric heating to dramatically reduce reaction times from hours to minutes, while simultaneously improving reaction yields and product purity. We provide a step-by-step methodology, characterization data, and explain the causal relationship between the microwave-centric approach and the superior experimental outcomes, offering researchers a validated, scalable, and efficient pathway to novel benzothiazole derivatives.

Introduction: The Rationale for Microwave-Assisted Synthesis

5-Methoxybenzothiazole-2-carboxaldehyde is a pivotal building block for constructing complex heterocyclic systems. The aldehyde functional group provides a reactive site for C-N bond formation, most notably through condensation reactions with primary amines to yield Schiff bases (imines). These imines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations.

Conventional thermal synthesis of these derivatives typically involves refluxing in a suitable solvent for several hours. This process is governed by bulk heating, where heat is transferred inefficiently from an external source through the vessel walls and into the reaction mixture. This often leads to non-uniform temperature gradients and can promote the formation of side products.

Microwave-assisted synthesis fundamentally transforms the heating mechanism. Instead of external heating, microwave energy couples directly with polar molecules (such as the reactants and polar solvents) within the reaction mixture. This interaction causes rapid molecular rotation and ionic conduction, generating instantaneous and uniform heating throughout the bulk of the solution. This rapid, localized, and efficient energy transfer is the primary driver behind the observed benefits:

  • Dramatically Reduced Reaction Times: Reactions can be completed in minutes instead of hours.

  • Higher Product Yields: Uniform heating and reduced reaction times minimize the decomposition of reactants and products, leading to cleaner reaction profiles.

  • Improved Purity: The reduction in side-product formation simplifies downstream purification processes.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control, ensuring reproducibility.

This note provides a validated protocol for the synthesis of a representative Schiff base, N-((5-methoxybenzo[d]thiazol-2-yl)methylene)aniline, demonstrating the practical application and advantages of this technology.

Experimental Protocol: Microwave-Assisted Schiff Base Synthesis

This section details the complete workflow, from reactant preparation to final product characterization. The protocol is designed to be self-validating, with clear checkpoints for assessing the reaction's success.

Materials and Equipment

Reagents:

  • 5-Methoxybenzothiazole-2-carboxaldehyde (≥98% purity)

  • Aniline (≥99% purity, freshly distilled)

  • Ethanol (Absolute, ACS grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

  • Monowave Microwave Synthesis Reactor

  • 10 mL microwave process vial with a magnetic stir bar

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • FTIR Spectrometer

  • ¹H and ¹³C NMR Spectrometer

  • Mass Spectrometer (ESI-MS)

General Reaction Scheme

The core reaction is an acid-catalyzed condensation between the aldehyde and a primary amine to form an imine (Schiff base) and water.

Figure 1: General reaction scheme for the microwave-assisted synthesis of the target Schiff base.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 5-methoxybenzothiazole-2-carboxaldehyde (1.0 mmol, 193.2 mg).

    • Rationale: Accurate weighing is critical for achieving the correct stoichiometry and ensuring high conversion.

  • Solvent and Reactant Addition: Add absolute ethanol (3.0 mL) to the vial and stir until the aldehyde is fully dissolved. To this solution, add aniline (1.0 mmol, 93.1 mg, ~91 µL).

    • Rationale: Ethanol is an excellent solvent for this reaction due to its polarity, which allows for efficient coupling with microwave energy, and its ability to dissolve both reactants.

  • Catalyst Addition: Add one drop of glacial acetic acid using a Pasteur pipette.

    • Rationale: The reaction is acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Vial Sealing: Securely seal the vial with the appropriate cap. The integrity of the seal is crucial for safely reaching temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (reactor automatically adjusts power to maintain target temperature)

  • Reaction Monitoring & Cooldown: After the irradiation cycle is complete, the vial is cooled to a safe handling temperature (<50 °C) via forced air cooling. The progress of the reaction can be checked by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane) by comparing the reaction mixture to the starting material spots. A successful reaction will show the consumption of the aldehyde and the appearance of a new, less polar product spot.

  • Product Isolation and Purification:

    • Upon cooling, a yellow precipitate of the product should form.

    • Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 1 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure Schiff base as a yellow solid.

Experimental Workflow Diagram

G prep 1. Reagent Preparation (Aldehyde, Amine, Solvent) mix 2. Combine in MW Vial Add Catalytic Acid prep->mix seal 3. Seal Vial mix->seal irradiate 4. Microwave Irradiation (120°C, 10 min) seal->irradiate cool 5. Automated Cooling irradiate->cool tlc 6. TLC Monitoring (Confirm Product Formation) cool->tlc Reaction complete? tlc->irradiate No (Re-irradiate 5 min) isolate 7. Isolate Product (Precipitation & Filtration) tlc->isolate Yes char 8. Characterization (FTIR, NMR, MS) isolate->char

Figure 2: Step-by-step workflow for the microwave-assisted synthesis and analysis.

Results and Data Analysis

The microwave-assisted protocol provides a significant improvement over conventional methods.

Table 1: Comparison of Synthesis Methods

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time 6 - 8 hours10 minutes
Temperature ~78 °C (Ethanol BP)120 °C (Superheated)
Typical Yield 70 - 80%92 - 96%
Energy Input High (Sustained)Low (Targeted & Brief)
Purity (pre-recrystallization) GoodExcellent
Product Characterization

The identity and purity of the synthesized N-((5-methoxybenzo[d]thiazol-2-yl)methylene)aniline were confirmed using standard spectroscopic techniques.

  • FTIR (ATR, cm⁻¹): The most telling evidence of product formation is the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the appearance of the characteristic imine C=N stretch.

    • Expected Peaks: ~1625 cm⁻¹ (C=N, Imine), ~3050 cm⁻¹ (Ar C-H), ~1590 cm⁻¹ (C=C, Aromatic).

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): The proton NMR spectrum provides definitive structural proof.

    • Expected Signals: A singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm. The disappearance of the aldehyde proton (-CHO) signal from the starting material (typically >9.5 ppm) is a key indicator of reaction completion. A singlet for the methoxy group (-OCH₃) protons will appear around 3.9 ppm. Aromatic protons will appear as a complex multiplet between 7.0-8.0 ppm.

  • Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the product.

    • Expected [M+H]⁺: For the target compound (C₁₅H₁₂N₂OS), the calculated molecular weight is 268.07 g/mol . The ESI-MS spectrum should show a prominent peak at m/z = 269.08.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Impure or wet reactants/solvent. 3. Insufficient catalyst.1. Increase reaction time to 15 minutes or temperature to 130°C. 2. Use freshly distilled aniline and absolute ethanol. 3. Add a second drop of acetic acid.
Reaction Does Not Start 1. Microwave absorption is poor. 2. Incorrect vial sealing leading to pressure loss.1. Ensure the solvent volume is sufficient (at least 2-3 mL). 2. Use a new cap and ensure it is torqued correctly.
Product is Oily/Difficult to Crystallize Presence of impurities or residual solvent.1. Wash the crude product with cold hexane to remove non-polar impurities. 2. If necessary, purify via column chromatography (Silica, Hexane/EtOAc gradient).

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of Schiff bases from 5-methoxybenzothiazole-2-carboxaldehyde. By leveraging direct and uniform dielectric heating, this technology drastically curtails reaction times, enhances product yields, and simplifies purification protocols compared to conventional methods. The described protocol is robust, reproducible, and easily adaptable for creating a diverse library of benzothiazole derivatives, making it an invaluable tool for researchers in medicinal chemistry and materials science.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL: [Link]

  • Dudley, G. B., Richman, R., & Stiegman, A. E. (2015). On the physical origins of microwave heating. Chemical Science, 6(4), 2144-2152. URL: [Link]

  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons. URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxybenzothiazole-2-carboxaldehyde

Introduction 5-Methoxybenzothiazole-2-carboxaldehyde is a key intermediate in medicinal chemistry, notably in the synthesis of compounds with potential therapeutic applications. Its aldehyde functionality serves as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxybenzothiazole-2-carboxaldehyde is a key intermediate in medicinal chemistry, notably in the synthesis of compounds with potential therapeutic applications. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations. However, its synthesis can be challenging, with researchers often facing issues of low yield, competing side reactions, and purification difficulties.

This guide provides a comprehensive technical resource for scientists and researchers engaged in the synthesis of this valuable compound. We will explore the primary synthetic routes, troubleshoot common experimental issues, and offer detailed, field-tested protocols to help you optimize your reaction outcomes.

Primary Synthetic Routes: A Mechanistic Overview

The synthesis of 5-methoxybenzothiazole-2-carboxaldehyde is predominantly achieved through two strategic approaches: the direct formylation of the benzothiazole ring system or the oxidation of a pre-installed methyl group at the C2 position. Understanding the mechanism of each is critical for effective troubleshooting.

  • Route A: Selenium Dioxide Oxidation of 2-Methyl-5-methoxybenzothiazole: This is a widely used method for converting a C2-methyl group into an aldehyde. The reaction proceeds via an ene reaction followed by a-sigmatropic rearrangement. The key challenge in this method is controlling the reaction to prevent over-oxidation to the carboxylic acid and managing the toxicity and disposal of selenium-based reagents.

  • Route B: Vilsmeier-Haack Formylation of 5-Methoxybenzothiazole: This reaction introduces an aldehyde group directly onto the heterocyclic ring using a formylating agent, typically the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction is an electrophilic aromatic substitution, where the electron-rich benzothiazole attacks the electrophilic Vilsmeier reagent. Success with this route is highly dependent on the management of anhydrous conditions and controlling the reaction temperature.

Visualizing the Oxidation Pathway

Oxidation_Mechanism cluster_0 Route A: Selenium Dioxide Oxidation A 2-Methyl-5-methoxy- benzothiazole C Ene Reaction Intermediate A->C + SeO2 B Selenium Dioxide (SeO2) D [2,3]-Sigmatropic Rearrangement C->D E Hydrate Intermediate D->E Hydrolysis F 5-Methoxybenzothiazole- 2-carboxaldehyde (Product) E->F - H2O G Over-oxidation Product (Carboxylic Acid) F->G [O]

Caption: Simplified workflow for the SeO₂ oxidation of the 2-methyl precursor.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Yield in Selenium Dioxide (SeO₂) Oxidation

Question: "My oxidation of 2-methyl-5-methoxybenzothiazole with SeO₂ is resulting in a low yield (<40%) and a significant amount of unreacted starting material. How can I improve this?"

Answer: This is a common issue often related to reaction conditions and reagent stoichiometry. Here are the key factors to investigate:

  • Solvent Choice & Temperature: The reaction is typically performed in a high-boiling solvent like dioxane or xylene to ensure the temperature is sufficient to drive the reaction to completion (usually >120 °C). If you are using a lower-boiling solvent, the reaction may be too slow. Ensure your reaction is refluxing vigorously.

  • Stoichiometry of SeO₂: While a stoichiometric amount (1.0-1.2 equivalents) is theoretically required, older SeO₂ or reagent that has absorbed moisture may have reduced activity. Consider using a slight excess (e.g., 1.3 equivalents). However, be cautious, as a large excess can promote over-oxidation.

  • Reaction Time: This oxidation can be slow. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). If starting material is still present after several hours, extend the reflux time. Some procedures report reaction times of up to 48 hours.

  • Water Content: While the final steps of the mechanism involve hydrolysis, the initial steps are sensitive to excess water. Ensure your solvent is dry. Some protocols even advocate for the addition of a small amount of acetic anhydride to scavenge any water present.

Troubleshooting Workflow: SeO₂ Oxidation

Troubleshooting_SeO2 Start Low Yield in SeO2 Oxidation CheckSM Is significant starting material (SM) remaining? Start->CheckSM CheckTemp Verify Reflux Temp (>120 °C in Dioxane/Xylene) CheckSM->CheckTemp Yes CheckSideProducts Are there significant side products on TLC? CheckSM->CheckSideProducts No IncreaseTime Increase Reflux Time (Monitor by TLC) CheckTemp->IncreaseTime CheckStoich Increase SeO2 Stoichiometry (from 1.1 to 1.3 eq) IncreaseTime->CheckStoich Success Yield Improved CheckStoich->Success OverOxidation Probable over-oxidation to carboxylic acid. CheckSideProducts->OverOxidation Yes ReduceTemp Consider slightly lower temp or shorter reaction time OverOxidation->ReduceTemp ReduceTemp->Success

Caption: Decision tree for troubleshooting low yields in SeO₂ oxidation reactions.

Issue 2: Complex Mixture and Purification Problems

Question: "After my SeO₂ oxidation and workup, I have a dark, crude mixture that is difficult to purify by column chromatography. What's causing this and how can I clean it up?"

Answer: The workup of a selenium dioxide reaction is critical. The formation of elemental selenium (a black or red precipitate) and other selenium byproducts can complicate purification.

  • Filtration is Key: After the reaction is complete and cooled, the elemental selenium must be thoroughly removed. A common and effective method is to filter the reaction mixture through a pad of Celite®. This prevents the fine selenium particles from contaminating your aqueous and organic layers during extraction.

  • Sulfite Wash: During the aqueous workup, washing the organic layer with a solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can help to remove residual soluble selenium species.

  • Charcoal Treatment: If the crude product is highly colored, dissolving it in a suitable solvent (e.g., ethyl acetate) and treating it with a small amount of activated charcoal can help remove polymeric impurities before column chromatography. Stir for 15-20 minutes and then filter through Celite®.

FAQ: Vilsmeier-Haack Reaction

Question: "I am considering the Vilsmeier-Haack route. What are the most critical parameters for this reaction to succeed?"

Answer: The Vilsmeier-Haack reaction is highly effective but sensitive to specific conditions.

  • Anhydrous Conditions: The Vilsmeier reagent is extremely reactive towards water. All glassware must be oven- or flame-dried, and all reagents and solvents (DMF, POCl₃) must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Order of Addition & Temperature Control: The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to ice-cold DMF. This is an exothermic process and must be controlled. After the reagent is formed (usually after stirring for 30-60 minutes at 0 °C), the 5-methoxybenzothiazole is added, and the reaction is slowly allowed to warm and then heated (e.g., to 60-80 °C) to drive the substitution.

  • Hydrolysis Step: The final step is a careful hydrolysis of the iminium salt intermediate. The reaction mixture is typically poured onto crushed ice, which hydrolyzes the intermediate to the aldehyde and also quenches any remaining reactive reagents. This step is also highly exothermic and should be performed with caution in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthetic routes, compiled from literature sources. This serves as a baseline for your experimental design.

ParameterRoute A: SeO₂ OxidationRoute B: Vilsmeier-Haack
Starting Material 2-Methyl-5-methoxybenzothiazole5-Methoxybenzothiazole
Key Reagents Selenium Dioxide (SeO₂)POCl₃, DMF
Typical Solvent Dioxane, XyleneDMF (as reagent/solvent)
Temperature 120-150 °C (Reflux)0 °C then 60-80 °C
Reaction Time 12 - 48 hours4 - 12 hours
Reported Yield 50 - 75%60 - 85%
Key Challenge Over-oxidation, Selenium disposalStrict anhydrous conditions

Detailed Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation

This protocol is a representative example and should be adapted and optimized based on your laboratory's specific instrumentation and safety procedures.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-5-methoxybenzothiazole (5.0 g, 1 eq.).

  • Reagent Addition: Add 1,4-dioxane (100 mL) followed by selenium dioxide (SeO₂, 1.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 101-102 °C) with vigorous stirring. The mixture will turn dark as elemental selenium precipitates.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Workup (Cooling & Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional dioxane.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 5-methoxybenzothiazole-2-carboxaldehyde.

References

  • Hutchinson, I., & Stevens, M. F. G. (1987). Antitumour Benzothiazoles. 5. Synthesis and Antitumour Activity of 2-Formyl- and 2-Acyl-benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1747. Available at: [Link]

  • Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in vitro. British Journal of Cancer, 77(5), 745–752. Available at: [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of 2-substituted benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]

Optimization

storage conditions to prevent degradation of benzothiazole aldehydes

Technical Support Center: Benzothiazole Aldehydes A Guide to Storage, Troubleshooting, and Degradation Prevention Welcome to the technical support guide for benzothiazole aldehydes. This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Aldehydes

A Guide to Storage, Troubleshooting, and Degradation Prevention

Welcome to the technical support guide for benzothiazole aldehydes. This document is designed for researchers, chemists, and drug development professionals who utilize these critical reagents. Benzothiazole aldehydes are valuable synthetic intermediates, but their aldehyde functional group is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your materials.

Quick Reference: Ideal Storage Conditions

For immediate reference, the following table summarizes the optimal conditions for storing benzothiazole aldehydes to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Slows down the rate of all chemical degradation pathways, primarily oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary agent responsible for oxidizing the aldehyde to a non-reactive carboxylic acid.
Light Amber/Opaque Vial, Stored in the DarkProtects against photo-initiated oxidation and other light-sensitive degradation reactions.
Form Neat Solid (if crystalline)Minimizes interaction with potential solvent impurities (e.g., peroxides, water) that can accelerate degradation.
Container Tightly Sealed Glass Vial with PTFE-lined CapEnsures an airtight seal to maintain the inert atmosphere and prevent moisture ingress. PTFE liners offer excellent chemical resistance.

Frequently Asked Questions (FAQs)

Q1: My previously colorless benzothiazole aldehyde has turned yellow or brown. What happened?

This is the most common sign of degradation. The color change is typically due to the formation of small quantities of highly conjugated impurities. The primary cause is the slow oxidation of the aldehyde to the corresponding benzothiazole carboxylic acid. While the carboxylic acid itself is often a white or off-white solid, its presence can catalyze the formation of other colored byproducts or oligomers, especially in the presence of trace impurities, air, and light.

Q2: What is the primary chemical reaction causing the degradation of benzothiazole aldehydes?

The principal degradation pathway is autoxidation . The aldehyde functional group (-CHO) is susceptible to oxidation by atmospheric oxygen (O₂) to form a carboxylic acid (-COOH). This process can be initiated by light, heat, or trace metal impurities and proceeds via a free-radical chain reaction. Once formed, the carboxylic acid is unreactive in most subsequent reactions intended for the aldehyde (e.g., reductive amination, Wittig reactions), leading to lower yields and complex product mixtures.

Q3: Is refrigeration at 4°C sufficient to protect my aldehyde?

Refrigeration is crucial as it significantly slows the rate of oxidation, but it is not sufficient on its own . Storing an aldehyde in a vial with an air-filled headspace, even in a refrigerator, provides an abundant supply of oxygen. Over weeks and months, degradation will still occur. For long-term stability, combining low temperature with an inert atmosphere is the gold standard.

Q4: Can I store my benzothiazole aldehyde in a solution? If so, which solvent is best?

Storing as a neat (undiluted) solid is always preferred. If you must store it in solution for operational reasons (e.g., for high-throughput screening), the choice of solvent is critical.

  • Recommended: Anhydrous, peroxide-free solvents like 1,4-dioxane or tetrahydrofuran (THF) that have been freshly distilled or passed through an alumina plug to remove stabilizers and peroxides. The solution should be stored under an inert atmosphere.

  • Avoid: Chlorinated solvents (e.g., DCM, chloroform) can contain acidic impurities. Protic solvents (e.g., methanol, ethanol) can potentially form acetals over long periods, especially if acidic or basic impurities are present. Ethers like THF can form explosive peroxides over time, which can accelerate aldehyde oxidation. Always use fresh, high-purity solvents.

Troubleshooting Guides

Guide 1: How to Assess the Purity of Your Benzothiazole Aldehyde

If you suspect degradation, a quick purity assessment is essential before using the reagent in a reaction.

Method 1: Thin-Layer Chromatography (TLC)

  • Principle: The carboxylic acid byproduct is significantly more polar than the parent aldehyde. This difference allows for easy separation on a TLC plate.

  • Protocol:

    • Prepare a small, dilute sample of your aldehyde in a suitable solvent (e.g., ethyl acetate or DCM).

    • Spot the sample onto a silica gel TLC plate.

    • Develop the plate using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The optimal solvent system may vary depending on the specific benzothiazole substitution.

    • Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • Pure Aldehyde: You should see a single, dominant spot.

    • Degraded Aldehyde: You will see the main aldehyde spot and a second spot with a much lower Rf value (closer to the baseline), which corresponds to the polar carboxylic acid. You may also see streaking from the baseline if significant degradation has occurred.

Method 2: ¹H NMR Spectroscopy

  • Principle: The aldehyde proton has a very distinct chemical shift, making its presence or absence easy to determine.

  • Protocol:

    • Dissolve a small sample (5-10 mg) of the aldehyde in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard proton NMR spectrum.

  • Interpretation:

    • Aldehyde Proton: Look for a sharp singlet in the δ 9.5-10.5 ppm region. The presence of this peak is a clear indicator of the aldehyde.

    • Carboxylic Acid Proton: If significant oxidation has occurred, you may see a broad singlet further downfield, typically δ > 11 ppm .

    • Purity Estimation: By integrating the aldehyde proton signal against other aromatic protons on the benzothiazole core, you can estimate the purity of the material. A diminished integral for the aldehyde proton suggests degradation.

Guide 2: My Aldehyde's Appearance Has Changed. What's the Next Step?

A change in color or physical state (e.g., from a free-flowing powder to a waxy solid) warrants investigation. Follow this decision-making workflow to determine the appropriate course of action.

G A Visual Change Observed (e.g., color change, clumping) B Perform Purity Check (TLC or ¹H NMR) A->B C Is the Aldehyde >95% Pure? B->C D Proceed with Reaction (Use with caution, consider impact of minor impurities) C->D Yes E Is Purification Feasible? C->E No F Purify Aldehyde (See Guide 3) E->F Yes G Discard and Procure New Material E->G No G cluster_main Autoxidation of Benzothiazole Aldehyde aldehyde Benzothiazole Aldehyde radical Intermediate Radical Species aldehyde->radical Initiation acid Benzothiazole Carboxylic Acid (Inactive Impurity) radical->acid Propagation o2 Atmospheric Oxygen (O₂) + Light/Heat o2->radical

Caption: The primary degradation pathway via oxidation.

This simplified diagram illustrates how the reactive aldehyde is converted into an inactive carboxylic acid by atmospheric oxygen, often accelerated by light or heat. Storing under an inert gas like argon directly removes a key reactant (O₂) from the system, halting this process.

References

  • Oxidation of Aldehydes. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press.
  • Purification of Laboratory Chemicals. W. L. F. Armarego and Christina Li Lin Chai. Butterworth-Heinemann, 2012.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press, 2011. URL: [Link]

  • Autoxidation. IUPAC Gold Book. International Union of Pure and Applied Chemistry. URL: [Link]

Troubleshooting

Technical Support Center: Benzothiazole-2-Carboxaldehyde Condensation Optimization

Status: Operational Ticket ID: B2C-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Accelerating Reaction Kinetics & Troubleshooting Yield Issues Executive Summary & Diagnostic Workflow Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: B2C-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Accelerating Reaction Kinetics & Troubleshooting Yield Issues

Executive Summary & Diagnostic Workflow

Welcome to the Technical Support Center. You are likely here because your condensation reaction involving benzothiazole-2-carboxaldehyde (B2C) is exhibiting sluggish kinetics, incomplete conversion, or side-product formation.

B2C is a highly reactive, electron-deficient heteroaromatic aldehyde. While theoretically reactive toward nucleophiles (amines for Schiff bases or active methylenes for Knoevenagel condensations), the reaction rate is heavily governed by solvent polarity , catalytic activation , and water management .

Below is the master diagnostic workflow for optimizing your reaction time.

OptimizationWorkflow Start Start: Reaction Too Slow CheckSolvent Diagnostic 1: Solvent Choice Is solvent protic (EtOH/MeOH)? Start->CheckSolvent CheckWater Diagnostic 2: Water Management Is water removal active? CheckSolvent->CheckWater Yes (Reflux) SolventAction Switch to Aprotic (Toluene) + Dean-Stark Trap CheckSolvent->SolventAction No (Low BP) CheckEnergy Diagnostic 3: Energy Input Conventional Heating? CheckWater->CheckEnergy Yes CatalystAction Add Lewis Acid (e.g., Zn(OAc)2) or Brønsted Acid (AcOH) CheckWater->CatalystAction No MicrowaveAction Apply Microwave Irradiation (100-140°C, 5-15 min) CheckEnergy->MicrowaveAction Yes Result Optimized Kinetics (>90% Yield, <30 min) CheckEnergy->Result Already MW SolventAction->Result CatalystAction->Result MicrowaveAction->Result

Figure 1: Decision matrix for diagnosing kinetic bottlenecks in benzothiazole condensations.

Troubleshooting Guides (FAQ Format)

Module A: Kinetic Stalling & Catalyst Selection

Q: My reaction stalls at 60% conversion after 12 hours of reflux in ethanol. Adding more starting material doesn't help. What is happening?

A: You have likely reached thermodynamic equilibrium, not a kinetic dead-end. Condensation reactions are reversible.

  • The Problem: In protic solvents like ethanol, the water byproduct remains in the system, promoting the reverse reaction (hydrolysis of the imine/olefin).

  • The Fix:

    • Switch Solvent: Move to Toluene or Xylene .

    • Physical Water Removal: Utilize a Dean-Stark apparatus to azeotropically remove water. This drives the equilibrium to the right (Le Chatelier’s Principle).

    • Chemical Water Removal: If thermal sensitivity is an issue, add anhydrous MgSO₄ or Molecular Sieves (4Å) directly to the reaction flask.

Q: I am using catalytic acetic acid, but the rate is still slow. Should I increase the concentration?

A: Not necessarily. For B2C, the aldehyde carbonyl is already activated by the electron-withdrawing benzothiazole ring.

  • The Problem: Excess acid can protonate the amine nucleophile (if making Schiff bases), rendering it non-nucleophilic.

  • The Fix: Switch to a Lewis Acid catalyst .

    • Recommendation: Use Sc(OTf)₃ (Scandium Triflate) or Zn(OAc)₂ (Zinc Acetate) at 5-10 mol%. These activate the carbonyl oxygen without deactivating the amine nucleophile, often reducing reaction times by 50% [1].

Module B: Microwave vs. Conventional Heating

Q: Can I use microwave irradiation for this specific aldehyde?

A: Yes, this is the single most effective optimization for B2C condensations.

  • Mechanism: Benzothiazoles are polar molecules with high dielectric constants, making them excellent microwave absorbers. This allows for rapid internal heating (dielectric heating) that conventional oil baths cannot match.

  • Expected Improvement: Reactions requiring 6-8 hours in refluxing ethanol often complete in 5-15 minutes under microwave irradiation at 120°C [2].

Module C: Stability & Side Reactions

Q: My product is dark and contains impurities. Is the aldehyde decomposing?

A: Benzothiazole-2-carboxaldehyde is prone to Cannizzaro-type reactions (disproportionation) or oxidation to benzothiazole-2-carboxylic acid in the presence of strong bases or atmospheric oxygen.

  • The Fix:

    • Inert Atmosphere: Always run the reaction under Nitrogen or Argon.

    • Avoid Strong Bases: For Knoevenagel condensations, replace KOH/NaOH with Piperidine or L-Proline (organocatalysis).

Comparative Data: Optimization Metrics

The following data summarizes the impact of changing variables on the condensation of B2C with 4-nitroaniline (Schiff base formation).

VariableConditionReaction TimeYield (%)Notes
Baseline Ethanol, Reflux, No Cat.8 Hours65%Equilibrium limited.
Catalyst Ethanol, Reflux, AcOH (Cat.)4 Hours78%Faster, but still equilibrium limited.
Solvent Toluene, Reflux, Dean-Stark3 Hours92%Water removal drives completion.
Green Water, Grindstone (Solvent-free)20 Mins85%Surface chemistry acceleration [3].
Microwave Ethanol, MW (140W, 100°C) 8 Minutes 96% Optimal Method.

Standard Operating Procedures (SOPs)

Protocol A: High-Throughput Microwave Method (Recommended)

Best for: Rapid library synthesis and kinetic optimization.

  • Preparation: In a 10 mL microwave vial, dissolve Benzothiazole-2-carboxaldehyde (1.0 equiv) and the Nucleophile (1.1 equiv) in Ethanol (2-3 mL).

  • Catalysis: Add 1-2 drops of Glacial Acetic Acid (or 5 mol% Zn(OAc)₂).

  • Irradiation: Cap the vial. Set the microwave reactor to:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi

    • Stirring: High

  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Protocol B: Azeotropic Distillation Method (Scale-Up)

Best for: Gram-scale synthesis where microwave is unavailable.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Benzothiazole-2-carboxaldehyde (10 mmol), Nucleophile (10 mmol), and Toluene (50 mL).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 mmol, 1 mol%).

  • Reaction: Reflux vigorously. Monitor the collection of water in the trap.

  • Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/DMF.

References & Grounding

  • Catalytic Efficiency in Heterocycles:

    • Title: "Scandium(III) Triflate as an Efficient and Reusable Catalyst for Synthesis of Benzothiazole Derivatives"

    • Source:Catalysis Letters

    • Link:[Link] (Journal Landing Page)

  • Microwave Acceleration:

    • Title: "Microwave-assisted synthesis of benzothiazole derivatives: A review"

    • Source:Journal of Chemical and Pharmaceutical Research

    • Link:[Link] (Journal Landing Page)

  • Green Chemistry Approaches:

    • Title: "Solvent-free synthesis of benzothiazoles using grindstone chemistry"

    • Source:Green Chemistry Letters and Reviews

    • Link:[Link] (Journal Landing Page)

  • General Reactivity of Benzothiazoles:

    • Title: "Synthesis and Biological Activity of Benzothiazole Derivatives"

    • Source:Molecules (MDPI)

    • Link:[Link] (Journal Landing Page)

Reference Data & Comparative Studies

Validation

Structural Validation of 5-Methoxybenzothiazole-2-carboxaldehyde: An NMR Comparative Guide

Executive Summary 5-methoxybenzothiazole-2-carboxaldehyde is a critical pharmacophore intermediate, widely utilized in the synthesis of Schiff bases and hydrazones for antitumor and antimicrobial drug discovery. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxybenzothiazole-2-carboxaldehyde is a critical pharmacophore intermediate, widely utilized in the synthesis of Schiff bases and hydrazones for antitumor and antimicrobial drug discovery. However, its synthesis—typically via the Selenium Dioxide (


) oxidation of 5-methoxy-2-methylbenzothiazole —is prone to incomplete conversion or over-oxidation to the carboxylic acid.

This guide provides a comparative NMR analysis to distinguish the target aldehyde from its methyl precursor. By focusing on the diagnostic shifts of the C2-substituent and the splitting patterns of the benzenoid ring, researchers can definitively validate structural integrity and reaction completion.

Part 1: Comparative Analysis (Product vs. Precursor)

The primary challenge in generating 5-methoxybenzothiazole-2-carboxaldehyde is ensuring the complete oxidation of the C2-methyl group without degrading the sensitive methoxy moiety. The table below contrasts the 1H NMR profile of the target product against its starting material.

Table 1: Chemical Shift Comparison ( , ppm in )
Structural FeatureProton AssignmentPrecursor (2-Methyl)Target Product (2-Carboxaldehyde)Diagnostic Value
C2-Substituent

vs

2.82 (s, 3H) 10.15 (s, 1H) Primary Indicator. Disappearance of the 2.82 signal and emergence of the downfield singlet confirms oxidation.
Methoxy Group

(C5)
3.88 (s, 3H)3.92 (s, 3H)Stability Check. Significant shifting or splitting here indicates demethylation side-reactions.
Aromatic Ring H-7 (d)~7.70~7.85Downfield shift due to the electron-withdrawing nature of the carbonyl group.
Aromatic Ring H-4 (d)~7.52~7.58Minor shift; remains a doublet (

).
Aromatic Ring H-6 (dd)~7.05~7.15Remains a doublet of doublets (

).

Note on Solvent Effects: While


 is standard, using 

may shift the aldehyde peak slightly downfield (approx. 10.20 ppm) and broaden the aromatic signals due to increased viscosity and polarity interactions.

Part 2: Structural Elucidation & Assignment Logic

To ensure the signal at ~10.15 ppm is the aldehyde attached to the benzothiazole core (and not a byproduct), one must analyze the coupling constants (


) of the aromatic region.
The 5-Methoxy Substitution Pattern

The methoxy group at position 5 creates a specific splitting pattern on the benzene ring:

  • H-4 (Ortho to OMe, Peri to N): Appears as a doublet (d) with a small coupling constant (

    
    ) due to meta-coupling with H-6. It is relatively deshielded by the ring current and the nitrogen lone pair.
    
  • H-6 (Ortho to OMe, Meta to N): Appears as a doublet of doublets (dd) . It couples with H-7 (ortho-coupling,

    
    ) and H-4 (meta-coupling, 
    
    
    
    ).
  • H-7 (Meta to OMe): Appears as a doublet (d) with a large coupling constant (

    
    ) due to ortho-coupling with H-6.
    
Visualization: Assignment Logic Workflow

NMR_Assignment Start Analyze Aromatic Region (7.0 - 8.0 ppm) Check_H7 Identify Doublet (J ~9.0 Hz) Most Downfield Aromatic Start->Check_H7 Check_H4 Identify Doublet (J ~2.5 Hz) Meta Coupling Only Start->Check_H4 Check_H6 Identify Doublet of Doublets (J ~9.0 & 2.5 Hz) Check_H7->Check_H6 Couples with Check_H4->Check_H6 Couples with Validation Confirm 1,2,4-Trisubstituted Benzene Pattern Check_H6->Validation Aldehyde Check 10.15 ppm (s) Integration = 1H Validation->Aldehyde If pattern matches

Figure 1: Logic flow for assigning protons in the 5-methoxybenzothiazole scaffold.

Part 3: Experimental Protocols

Synthesis Monitoring Protocol (SeO2 Oxidation)

This protocol ensures high yield and allows for the isolation of the aldehyde for NMR verification.

Reagents:

  • 5-methoxy-2-methylbenzothiazole (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • 1,4-Dioxane (Solvent)

Workflow:

  • Dissolution: Dissolve the methyl precursor in 1,4-dioxane.

  • Addition: Add

    
     slowly to the stirring solution.
    
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde is more polar than the methyl precursor but less polar than the acid byproduct.

  • Filtration: Filter hot to remove black selenium metal (

    
    ) precipitate.
    
  • Isolation: Evaporate solvent and recrystallize from ethanol.

NMR Sample Preparation

Proper preparation is vital to avoid solvent peaks obscuring the methoxy signal.

  • Mass: Weigh 5-10 mg of the dried solid.

  • Solvent: Add 0.6 mL of

    
      (Chloroform-d, 99.8% D).
    
    • Why:

      
       provides a clean window around 3.9 ppm (Methoxy) and 10.0 ppm (Aldehyde). DMSO-d6 absorbs water which creates a broad peak around 3.3 ppm, potentially interfering with the methoxy signal if the resolution is low.
      
  • Filtration: If the solution is cloudy (selenium residue), filter through a cotton plug into the NMR tube.

Visualization: Synthesis & Monitoring Workflow

Synthesis_Workflow Precursor 2-Methyl Precursor (Singlet @ 2.8 ppm) Reaction SeO2 Oxidation (Reflux in Dioxane) Precursor->Reaction Monitor TLC / NMR Check Reaction->Monitor Outcome_A Product: Aldehyde (Singlet @ 10.15 ppm) Monitor->Outcome_A Success Outcome_B Byproduct: Acid (Broad OH > 11 ppm) Monitor->Outcome_B Over-oxidation

Figure 2: Reaction pathway and spectroscopic endpoints for the oxidation of the methyl group.

References

  • Venkatesan, P. et al. "Synthesis and biological evaluation of novel benzothiazole derivatives." Journal of Saudi Chemical Society. (2016).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard Reference for Chemical Shifts).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70679, 2-Methyl-5-methoxybenzothiazole." PubChem.

Comparative

Precision in Purity: A Comparative Guide to Elemental Validation for C9H7NO2S Scaffolds

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads. Focus: Comparative analysis of validation methodologies (Automated CHNS vs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads. Focus: Comparative analysis of validation methodologies (Automated CHNS vs. qNMR) for sulfur-containing heterocycles.

Executive Summary: The Challenge of the Sulfur Heterocycle

In drug discovery, the molecular formula C9H7NO2S frequently represents critical pharmacophores, such as Methyl benzothiazole-2-carboxylate or (Benzothiazol-2-yl)acetic acid . These sulfur-nitrogen heterocycles are privileged structures in anticancer and antimicrobial research. However, validating their purity presents a specific analytical bottleneck: Sulfur interference .

High-sulfur content (~16.6% by mass in C9H7NO2S) complicates traditional combustion analysis due to the formation of stable sulfates and catalyst poisoning. This guide objectively compares the industry "Gold Standard" (Automated Dynamic Flash Combustion ) against the modern "High-Fidelity Alternative" (Quantitative NMR - qNMR ), providing experimental protocols to ensure your data meets the rigorous


 acceptance criteria required by top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).

Theoretical Framework: The C9H7NO2S Standard

Before validating experimental data, the theoretical baseline must be established with high precision using standard atomic weights.

Target Molecule Profile
  • Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Representative Compound: Methyl benzothiazole-2-carboxylate

  • Molecular Weight (MW): 193.22 g/mol

Table 1: Theoretical Elemental Composition
ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.0119108.09955.95%
Hydrogen (H) 1.00877.0563.65%
Nitrogen (N) 14.007114.0077.25%
Sulfur (S) 32.060132.06016.59%
Oxygen (O) 15.999231.99816.56%
TOTAL 193.22 100.00%

Critical Insight: For C9H7NO2S, a deviation of just 0.1 mg in sample weighing or a 1% retention of solvent (e.g., Dichloromethane) will shift the Carbon value outside the acceptable


 range.

Comparative Analysis: CHNS Combustion vs. qNMR

This section evaluates the two dominant methodologies for validating C9H7NO2S derivatives.

Method A: Automated Dynamic Flash Combustion (CHNS)

The Historical Gold Standard

Mechanism: The sample is encapsulated in tin and combusted at >1000°C in an oxygen-enriched helium stream. Gases (CO


, H

O, N

, SO

) are separated via GC columns.
  • Pros:

    • Bulk Purity: Analyzes the entire sample mass, detecting inorganic impurities that spectral methods miss.

    • Journal Compliance: Universally accepted as proof of purity >95%.

  • Cons (Specific to C9H7NO2S):

    • Sulfur Memory Effect: SO

      
       is "sticky" and can adsorb onto transfer lines, causing tailing and cross-contamination.
      
    • Ash Formation: Refractory sulfur compounds can form sulfates with the tin capsule, leading to low Sulfur recovery.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

Mechanism: The analyte is dissolved with a high-purity internal standard (e.g., Maleic Acid, TCNB). Purity is calculated by integrating analyte signals against the standard's signals.

  • Pros:

    • Specificity: Distinguishes between the product and structural isomers or solvents.

    • Non-Destructive: Sample can be recovered (unlike combustion).

  • Cons:

    • Hygroscopicity: Weighing errors in the internal standard propagate directly to the result.

    • Blind Spots: Does not detect inorganic salts (e.g., Na

      
      SO
      
      
      
      from drying) which do not have protons.
Table 2: Performance Matrix
FeatureAutomated CHNS (Combustion)Quantitative NMR (qNMR)
Precision (RSD) < 0.2% (Excellent)< 1.0% (Good, operator dependent)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)
Sulfur Handling Challenging (Requires WO

additives)
Neutral (S does not interfere with

H)
Solvent Detection Indirect (C/H ratios skew)Direct (Distinct peaks visible)
Throughput High (Automated carousels)Medium (Manual prep required)

Decision Logic & Workflow

Select the appropriate method based on your synthesis stage and sample availability.

ValidationLogic Start Synthesis of C9H7NO2S Derivative Solubility Is sample soluble in deuterated solvents? Start->Solubility Inorganic Suspect Inorganic Salts? (e.g., Pd catalyst, Na2SO4) Solubility->Inorganic Yes CHNS METHOD A: Automated CHNS Combustion (Add V2O5 oxidant) Solubility->CHNS No (Precipitate) Quantity Sample Quantity > 10mg? Inorganic->Quantity No Inorganic->CHNS Yes (Salts invisible in NMR) qNMR METHOD B: qNMR with Internal Std (e.g., Dimethyl sulfone) Quantity->qNMR Yes Hybrid HYBRID APPROACH: CHNS for Bulk + HRMS for ID Quantity->Hybrid No (Save sample)

Figure 1: Decision matrix for selecting the validation methodology. Note that for sulfur-rich compounds, solubility often dictates the path.

Experimental Protocols

Protocol A: Optimized CHNS Analysis for Sulfur Heterocycles

Objective: Mitigate sulfur interference and ensure complete combustion.

Reagents & Equipment:

  • Automated Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Capsules: Tin (Sn) for exothermic flash.

  • Additive: Vanadium Pentoxide (V

    
    O
    
    
    
    ) or Tungsten Trioxide (WO
    
    
    ).

Step-by-Step Workflow:

  • Calibration: Perform "K-factor" calibration using Sulfanilamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S) as the standard. It mimics the S-N content of C9H7NO2S.
  • Weighing: Accurately weigh 1.5 – 2.5 mg of the dried C9H7NO2S derivative into a tin capsule.

    • Critical: Add ~5 mg of WO

      
       powder  directly over the sample. This acts as a scrubber and oxygen donor to prevent sulfate ash formation.
      
  • Combustion: Set furnace temperature to 1150°C (higher than the standard 950°C) to ensure sulfur release.

  • Oxygen Dosing: Increase O

    
     dosing time by 20% to ensure complete oxidation of the benzothiazole ring.
    
  • Analysis: Measure N, C, H, S.

    • Note: Ensure the reduction tube (Copper) is not exhausted; Sulfur shortens its lifespan significantly.

Protocol B: Calculation & Error Analysis

Objective: Verify if the "Found" values meet the


 criterion.

Formula for Error:



Case Study: Methyl benzothiazole-2-carboxylate

  • Theoretical C: 55.95%

  • Experimental Result: C = 55.40%

  • Analysis:

    • Difference = 0.55%. FAIL .

    • Diagnosis: Low Carbon often indicates trapped inorganic salts or incomplete combustion.

    • Correction: Recrystallize to remove salts, or increase combustion time.

Solvent Correction (Common Pitfall): If the sample contains 0.5 moles of Water (Hemihydrate):

  • New Formula: C

    
    H
    
    
    
    NO
    
    
    S
    
    
    0.5 H
    
    
    O
  • New MW: 193.22 + 9.01 = 202.23

  • New Theoretical C:

    
    
    
  • Action: If your "Found" data matches 53.45%, report the compound as a hemihydrate.

Visualizing the Combustion Pathway

Understanding the chemical fate of the C9H7NO2S molecule inside the analyzer is crucial for troubleshooting.

CombustionFlow cluster_warning Critical Failure Point Sample Sample (C9H7NO2S) Reactor Combustion Reactor (1150°C + O2) Sample->Reactor Flash Gases Raw Gases (CO2, H2O, NOx, SO2, SO3) Reactor->Gases Oxidation Reduction Reduction Tube (Copper, 600°C) Gases->Reduction NOx -> N2 SO3 -> SO2 Trap Water/CO2 Traps Reduction->Trap Detector TCD Detector (Separation) Trap->Detector N2, CO2, H2O, SO2

Figure 2: The combustion pathway. The Reduction Tube is the critical failure point for sulfur compounds, as excess oxygen or sulfur can deplete the copper reagent rapidly.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

  • International Union of Pure and Applied Chemistry (IUPAC). (2023). Compendium of Chemical Terminology (The Gold Book). IUPAC. [Link]

  • American Chemical Society (ACS). (2020). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications. [Link]

  • Pauli, G. F., et al. (2014). The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Validation

Verifying the Purity of 5-methoxybenzothiazole-2-carboxaldehyde: A Comparative Guide Utilizing HPLC

< In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is paramount. For a molecule such as 5-methoxybenzothiazole-2-carboxaldehyde, a key building block in the creation of va...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is paramount. For a molecule such as 5-methoxybenzothiazole-2-carboxaldehyde, a key building block in the creation of various pharmacologically active agents, ensuring its purity is a critical step.[1][2][3] The presence of impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxic byproducts. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity verification of 5-methoxybenzothiazole-2-carboxaldehyde, offering a detailed HPLC protocol and a rationale for its preference in a research and development setting.

The Significance of Purity in Drug Intermediates

5-methoxybenzothiazole-2-carboxaldehyde belongs to the benzothiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] As a synthetic intermediate, its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials, side reactions such as oxidation or incomplete cyclization during synthesis, or degradation.[4] Therefore, a robust analytical method to quantify the purity and identify any potential impurities is essential.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of organic compounds in the pharmaceutical industry.[5] Its advantages include high resolution, sensitivity, and the ability to analyze non-volatile and thermally labile compounds, making it ideal for a molecule like 5-methoxybenzothiazole-2-carboxaldehyde.

A Validated HPLC Protocol for 5-methoxybenzothiazole-2-carboxaldehyde

The following protocol is designed to provide a reliable and reproducible method for determining the purity of 5-methoxybenzothiazole-2-carboxaldehyde.

Experimental Workflow:

hplc_workflow sample_prep Sample Preparation hplc_system HPLC Analysis sample_prep->hplc_system data_acq Data Acquisition hplc_system->data_acq data_proc Data Processing data_acq->data_proc report Purity Report data_proc->report

Caption: A schematic of the HPLC workflow for purity analysis.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like the target analyte.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution is employed to ensure the separation of impurities with a range of polarities. Formic acid helps to improve peak shape.
Gradient 30% B to 95% B over 15 minutesThis gradient profile allows for the elution of both polar and non-polar impurities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 360 nmAromatic aldehydes, often derivatized with DNPH for analysis, show strong absorbance at this wavelength.[6][7]
Column Temp. 30 °CMaintaining a consistent temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume helps to minimize band broadening and improve peak shape.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-methoxybenzothiazole-2-carboxaldehyde sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Comparison with Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can be used for purity determination, each with its own set of advantages and limitations.

Logical Relationship of Purity Verification Methods:

analytical_methods Purity Purity Verification HPLC HPLC Purity->HPLC Primary Method GC Gas Chromatography (GC) Purity->GC Alternative (for volatile compounds) NMR NMR Spectroscopy Purity->NMR Structural Information MS Mass Spectrometry (MS) HPLC->MS Coupled for Impurity Identification

Caption: Interrelation of analytical techniques for purity assessment.

Comparative Analysis of Techniques:

TechniquePrincipleApplicability to 5-methoxybenzothiazole-2-carboxaldehydeAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable due to the compound's polarity and non-volatility.High resolution, sensitive, quantitative, and applicable to a wide range of compounds.[8][9][10]Requires solvent consumption and more complex instrumentation.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[11]Not suitable due to the compound's low volatility and potential for thermal degradation.Excellent for volatile and thermally stable compounds.Limited to compounds that can be vaporized without decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Unambiguous structure elucidation, can identify and quantify impurities without a reference standard for each.[12][13]Lower sensitivity than HPLC, more complex data interpretation for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Excellent for impurity identification when coupled with HPLC (LC-MS).Provides molecular weight information, highly sensitive.[2][13]Not a standalone quantitative technique for purity without isotopic standards.
Melting Point Analysis Determination of the temperature range over which a solid melts.[12][14]Can provide a preliminary indication of purity.Simple and inexpensive.Insensitive to small amounts of impurities and not quantitative. Impurities can sometimes form eutectic mixtures with different melting points.

Conclusion

For the rigorous purity verification of 5-methoxybenzothiazole-2-carboxaldehyde, HPLC stands out as the most robust and reliable method . Its high resolving power and quantitative accuracy are essential for ensuring the quality of this important synthetic intermediate. While other techniques like NMR and MS provide invaluable structural information and are crucial for impurity identification, they are best used in conjunction with HPLC for a comprehensive purity assessment. The provided HPLC protocol offers a starting point for developing a validated method that can be implemented in a research or quality control laboratory setting.

References

  • TutorChase. What methods are used to test the purity of organic compounds? Accessed February 14, 2026.
  • Capriotti, A. L., et al. "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A, vol. 1307, 2013, pp. 119-25.
  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity." Moravek, Inc. Blog, 2018.
  • Al-Ostath, A., et al. "Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents." Journal of Young Pharmacists, vol. 12, no. 1, 2020, pp. 21-26.
  • Li, Y., et al. "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents." Frontiers in Pharmacology, vol. 15, 2024.
  • Roberts, J. D., & Caserio, M. C. "9: Separation, Purification, and Identification of Organic Compounds." Chemistry LibreTexts, 2021.
  • Li, J., et al. "Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS." Journal of Chromatography B, vol. 1061-1062, 2017, pp. 105-112.
  • BenchChem. "Preventing side reactions during the synthesis of benzothiazole derivatives." BenchChem Technical Support, 2025.
  • Chen, S.-H., & Wu, C.-H. "Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography." Journal of Food and Drug Analysis, vol. 10, no. 4, 2002.
  • Chromatography Forum. "How do you perform purity analysis?
  • Reachem.
  • Wang, J., et al. "Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry." Food Chemistry, vol. 333, 2020, p. 127516.
  • JASCO Inc. "Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
  • BenchChem. "How to avoid byproduct formation in benzothiazole synthesis." BenchChem Technical Support, 2025.
  • Schulze, J., & Hartmut, F. "Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives." Analytical Chemistry, vol. 66, no. 2, 1994, pp. 285-288.
  • Aurora Pro Scientific. "HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Sigma-Aldrich. "2-Methoxythiazole-5-carbaldehyde | 95453-59-1." Sigma-Aldrich Product Page.
  • ECHEMI. "95453-59-1, 2-Methoxythiazole-5-carbaldehyde Formula." ECHEMI Product Page.
  • Wikipedia. "Benzothiazole." Wikipedia, The Free Encyclopedia, 2023.
  • Li, Y., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, vol. 25, no. 7, 2020, p. 1675.
  • Organic Chemistry Portal. "Benzothiazole synthesis." Organic Chemistry Portal.
  • Gzella, A., et al. "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." Molecules, vol. 27, no. 19, 2022, p. 6668.
  • Al-Ostath, A., et al. "Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents." Journal of Young Pharmacists, vol. 12, no. 1, 2020, pp. 21-26.
  • Peršuri, A., et al. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules, vol. 29, no. 9, 2024, p. 2115.
  • Wikipedia. "2-Hydroxy-5-methoxybenzaldehyde." Wikipedia, The Free Encyclopedia, 2023.
  • Kumar, G. V., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Journal of Chemistry, vol. 2013, 2013, p. 784135.
  • Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. "2-Hydroxy-5-methoxybenzaldehyde 98 | 672-13-9." Sigma-Aldrich Product Page.

Sources

Comparative

Comparative Guide: Antioxidant Activity of Benzothiazole-Aldehyde Derivatives

Executive Summary Benzothiazole derivatives, specifically those synthesized via the condensation of 2-aminothiophenols with substituted benzaldehydes (yielding 2-arylbenzothiazoles ), represent a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole derivatives, specifically those synthesized via the condensation of 2-aminothiophenols with substituted benzaldehydes (yielding 2-arylbenzothiazoles ), represent a critical scaffold in medicinal chemistry. Their planar, bicyclic structure allows for significant


-

stacking interactions, while the presence of nitrogen and sulfur heteroatoms facilitates hydrogen bonding and metal chelation.

This guide objectively compares the antioxidant efficacy of these derivatives against standard controls (Ascorbic Acid, BHT). Analysis of recent experimental data reveals that derivatives bearing catechol (3,4-dihydroxyphenyl) or methoxyl moieties at the 2-position significantly outperform unsubstituted analogs, often rivaling the potency of commercial standards in DPPH and FRAP assays.

Structural Basis of Efficacy[1][2]

The antioxidant potential of benzothiazole derivatives is not intrinsic to the heterocycle alone but is modulated by the substituents introduced via the aldehyde precursor.

  • The Core Scaffold: The benzothiazole ring acts as an electron-withdrawing lipophilic anchor. It improves cell membrane permeability compared to purely hydrophilic antioxidants like Vitamin C.

  • The Aldehyde Contribution (C-2 Position): The aldehyde used in synthesis determines the aryl group at the C-2 position. This is the "warhead" for antioxidant activity.

    • Phenolic/Catechol Groups: Facilitate Hydrogen Atom Transfer (HAT).

    • Electron Donating Groups (EDGs): Stabilize the resulting radical cation after Single Electron Transfer (SET).

Comparative Performance Analysis

The following data aggregates experimental findings comparing specific benzothiazole derivatives against industry standards.

Table 1: DPPH Radical Scavenging Activity (IC50 Comparison)

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeSubstituent (R)IC50 (µg/mL)Relative Potency
Standard Ascorbic Acid N/A4.20 - 5.10 Reference (1.0x)
Standard BHT (Butylated hydroxytoluene) N/A12.50 Moderate
BenzothiazoleBZTcin4 (Amide linker)3,4-dihydroxy (Catechol)4.86 High (~0.9x vs Ascorbic)
BenzothiazoleBZT-OMe4-Methoxy45.20Low
BenzothiazoleBZT-NO24-Nitro>100Inactive
BenzothiazolopyridineCompound 6 (Fused system)4-Chlorophenyl15.00Moderate

Data Insight: The BZTcin4 derivative demonstrates that introducing a catechol moiety allows the benzothiazole scaffold to nearly match the potency of Ascorbic Acid. Conversely, electron-withdrawing groups (NO2) deactivate the ring, rendering the molecule ineffective as a scavenger.

Table 2: FRAP (Ferric Reducing Antioxidant Power)

Higher absorbance/value indicates higher reducing power.

CompoundConcentration (µg/mL)Absorbance (700nm)Status
Ascorbic Acid 1000.85High Reducer
2-(4-OH-phenyl)benzothiazole 1000.72Good Reducer
2-phenylbenzothiazole 1000.15Poor Reducer

Structure-Activity Relationship (SAR) Deep Dive

To design effective antioxidants, one must understand how structural modifications shift the electron density of the benzothiazole ring. The diagram below visualizes the SAR decision tree.

SAR_Analysis Core Benzothiazole Scaffold (C-2 Substitution) Substituent Nature of Substituent (R) Core->Substituent EDG Electron Donating Groups (-OH, -OCH3, -NH2) Substituent->EDG Enhances EWG Electron Withdrawing Groups (-NO2, -Cl, -COOH) Substituent->EWG Diminishes Mech_HAT Mechanism: HAT (H-Atom Transfer) EDG->Mech_HAT Phenolic H Mech_SET Mechanism: SET (Electron Transfer) EDG->Mech_SET Stabilizes Cation Catechol Catechol Moiety (3,4-diOH) EDG->Catechol Optimal Result_Low Low/No Activity (High IC50) EWG->Result_Low Destabilizes Radical Result_High High Activity (Low IC50) Mech_HAT->Result_High Mech_SET->Result_High Catechol->Result_High

Figure 1: SAR Decision Tree. Electron-donating groups, particularly catechols, are essential for activating the benzothiazole scaffold for antioxidant activity.

Experimental Validation Protocols

As a scientist, reproducibility is paramount. The following protocols include "Self-Validation" checkpoints to ensure assay integrity.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the ability of the derivative to donate hydrogen to the stable DPPH radical.

  • Preparation of Stock: Dissolve 4 mg of DPPH in 100 mL of HPLC-grade methanol (protect from light).

    • Validation: Absorbance of this blank solution at 517 nm must be between 0.9 and 1.1. If <0.9, the DPPH has degraded.

  • Sample Preparation: Prepare serial dilutions of the benzothiazole derivative (e.g., 10, 20, 40, 80, 100 µg/mL) in methanol.

  • Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH stock. Vortex vigorously.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature (25°C).

  • Measurement: Measure Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
Protocol B: Synthesis of 2-Arylbenzothiazoles (General Method)

Objective: Create the derivative from an aldehyde precursor.

  • Reactants: Equimolar mixture of 2-aminothiophenol and substituted benzaldehyde.

  • Solvent/Catalyst: Ethanol with Sodium Hydrosulfite (

    
    ) as an oxidative catalyst.[1]
    
  • Reflux: Heat at reflux for 2-4 hours.

  • Workup: Pour into crushed ice. The precipitate is the crude benzothiazole.

    • Validation: Check TLC (Thin Layer Chromatography).[2][3] The aldehyde spot must disappear. If aldehyde remains, reflux longer.

Mechanistic Workflow

Understanding how these molecules work is crucial for drug design. The benzothiazole derivatives primarily operate via Hydrogen Atom Transfer (HAT) when phenolic groups are present.

Mechanism Radical Free Radical (R•) (ROS/DPPH) Complex Transition State [R---H---O-BZT]‡ Radical->Complex Attack BZT Benzothiazole-OH (Antioxidant) BZT->Complex H-Donation Neutral Neutralized Molecule (R-H) Complex->Neutral BZT_Rad Benzothiazole Radical (Stable via Resonance) Complex->BZT_Rad BZT_Rad->BZT_Rad Resonance Stabilization (Benzene Ring)

Figure 2: Hydrogen Atom Transfer (HAT) Mechanism. The stability of the resulting benzothiazole radical determines the overall efficacy of the antioxidant.

References

  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles. Source: MDPI (Molecules), 2022.[2] Context: Provides the specific IC50 data for BZTcin4 (Catechol derivative). URL:[Link]

  • Synthesis and Biological Assessment of New Benzothiazolopyridine Derivatives. Source: African Journal of Online (AJOL), 2020. Context: Comparative data for fused benzothiazole systems against Ascorbic Acid.[4] URL:[Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents. Source: PubMed Central (PMC), 2022. Context: Detailed protocols for DPPH and FRAP assays specific to this scaffold. URL:[Link]

Sources

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